3-Bromo-2,4-dimethylbenzenesulfonyl chloride
Description
3-Bromo-2,4-dimethylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl chloride group attached to a benzene ring
Properties
Molecular Formula |
C8H8BrClO2S |
|---|---|
Molecular Weight |
283.57 g/mol |
IUPAC Name |
3-bromo-2,4-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,1-2H3 |
InChI Key |
FEEABXGHEPFFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,4-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 3-bromo-2,4-dimethylbenzene followed by chlorination. The sulfonation step can be carried out using sulfur trioxide or chlorosulfonic acid, which introduces the sulfonyl group onto the aromatic ring. The resulting sulfonic acid derivative is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 3-bromo-2,4-dimethylbenzene-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dimethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other substituents through reactions with nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions
Amines: React with the sulfonyl chloride group to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonothioates.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
3-Bromo-2,4-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Used in the modification of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 3-bromo-2,4-dimethylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: Similar structure but lacks the methyl groups.
2-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of bromine and methyl groups.
Uniqueness
3-Bromo-2,4-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and the properties of the resulting derivatives. The combination of these substituents can provide distinct steric and electronic effects compared to other sulfonyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
